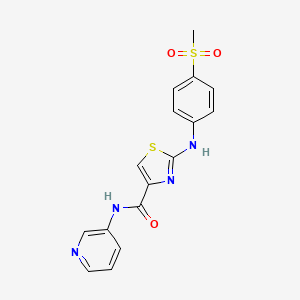
2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3S2 and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer, anticonvulsant, and antibacterial effects. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C15H15N3O3S
- Molecular Weight : 289.36 g/mol
- CAS Number : 221615-75-4
Anticancer Activity
Research indicates that thiazole derivatives, including the compound , exhibit significant anticancer properties. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines.
-
Mechanism of Action :
- Thiazole compounds often act by inhibiting key proteins involved in cancer cell proliferation. For instance, they may target the Bcl-2 protein, which is implicated in cell survival pathways.
- The structure-activity relationship (SAR) studies suggest that substituents on the phenyl and thiazole rings enhance activity by improving binding affinity to target proteins.
- Case Studies :
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored extensively:
- Research Findings :
- Compounds with similar structures demonstrated efficacy in reducing seizure activity in animal models, particularly in tests involving pentylenetetrazol (PTZ)-induced seizures.
- The SAR analysis indicates that modifications to the thiazole and phenyl rings can significantly influence anticonvulsant potency .
Antibacterial Activity
Thiazole derivatives have also shown promise as antibacterial agents:
- Efficacy Against Pathogens :
- Studies have reported that certain thiazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
- The presence of a methylsulfonyl group has been linked to enhanced antibacterial activity due to improved solubility and membrane permeability.
Data Summary Table
Properties
IUPAC Name |
2-(4-methylsulfonylanilino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-25(22,23)13-6-4-11(5-7-13)19-16-20-14(10-24-16)15(21)18-12-3-2-8-17-9-12/h2-10H,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAYOQDUZUABFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














